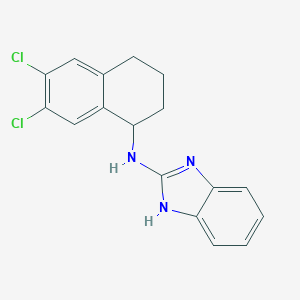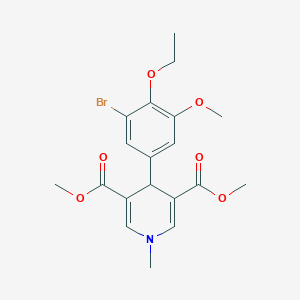
Dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MMV006764 is the first small-molecule anti-plasmodial agent which disrupts rosetting, simultaneously restoring microcirculation and reducing parasite load.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques : This compound is synthesized using the Hantzsch reaction. A study detailed the synthesis and crystal structure of similar dihydropyridine derivatives, highlighting the different substituted phenyl ligands attached to the dihydropyridine ring (Jasinski et al., 2013).
Crystal Structure : The crystal structure of this compound and its derivatives have been studied using X-ray diffraction methods. These structures exhibit various intermolecular hydrogen bond interactions, stabilizing the crystal packing (Jasinski et al., 2013).
Chemical Properties and Reactions
Chemical Behavior : Research on the rearrangement reactions of similar dihydropyridine derivatives has been reported, which provides insights into the chemical properties and potential applications of these compounds (Anderson & Johnson, 1966).
Molecular Interactions : Studies have also explored the molecular orbital calculations and Hirshfeld surface analysis to examine the molecular shapes and interactions in crystal structures of related compounds (Jasinski et al., 2013).
Biological and Pharmacological Potential
Calcium Modulation : Some derivatives of dihydropyridines, similar to the compound , have been synthesized and investigated for their potential as calcium modulators. These studies suggest possible pharmacological applications in this area (Zhang et al., 2010).
Vasodilating Activities : Derivatives of dihydropyridine, which include compounds similar to the one , have been explored for their vasodilating activities, suggesting their potential use in treating cardiovascular diseases (Suh et al., 1990).
Eigenschaften
Produktname |
Dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
|---|---|
Molekularformel |
C19H22BrNO6 |
Molekulargewicht |
440.3 g/mol |
IUPAC-Name |
Dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H22BrNO6/c1-6-27-17-14(20)7-11(8-15(17)24-3)16-12(18(22)25-4)9-21(2)10-13(16)19(23)26-5/h7-10,16H,6H2,1-5H3 |
InChI-Schlüssel |
GHWXGIMICMXCPZ-UHFFFAOYSA-N |
SMILES |
O=C(C1=CN(C)C=C(C(OC)=O)C1C2=CC(OC)=C(OCC)C(Br)=C2)OC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1Br)C2C(=CN(C=C2C(=O)OC)C)C(=O)OC)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MMV-006764; MMV 006764; MMV006764; GNF Pf-4926; GNF-Pf 4926; GNF-Pf-4926 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(3-Methoxyphenyl)ethynyl]-6-methylpyridine](/img/structure/B535857.png)
![5-Chloro-6-[(2,5-dimethoxyanilino)methyl]quinazoline-2,4-diamine](/img/structure/B535878.png)

![4-{4-[2-(Phenyl-2-pyridinylamino)ethoxy]phenyl}butyric Acid](/img/structure/B536847.png)
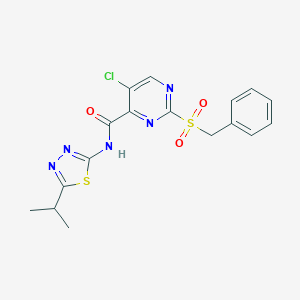
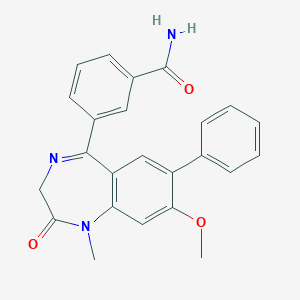
![Benzonitrile, 3,3'-[(2-oxo-1,3-cyclohexanediylidene)dimethylidyne]bis-(9CI)](/img/structure/B537185.png)
![4-[1-Butyl-4-(4-chlorophenyl)-4-hydroxypiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one;iodide](/img/structure/B537403.png)
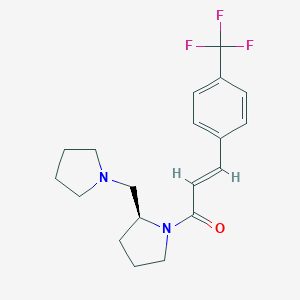
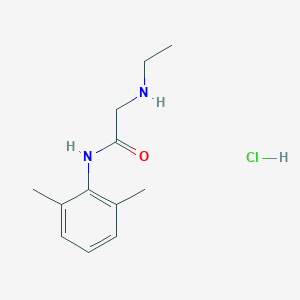
![N,N'-bis[[1-amino-3-(1,3-dioxoisoindol-2-yl)propylidene]amino]pentanediamide](/img/structure/B537568.png)
![3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B537580.png)
